Hydrazine hydrate

Catalog No.
S1536216
CAS No.
10217-52-4
M.F
H4N2.H2O
H6N2O
M. Wt
50.061 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydrazine hydrate

CAS Number

10217-52-4

Product Name

Hydrazine hydrate

IUPAC Name

hydrazine;hydrate

Molecular Formula

H4N2.H2O
H6N2O

Molecular Weight

50.061 g/mol

InChI

InChI=1S/H4N2.H2O/c1-2;/h1-2H2;1H2

InChI Key

IKDUDTNKRLTJSI-UHFFFAOYSA-N

SMILES

NN.O

Synonyms

hydrazine, hydrazine dihydrochloride, hydrazine hydrate, hydrazine monohydrate, hydrazine mononitrate, hydrazine nitrate, hydrazine phosphate (1:1), hydrazine phosphate (2:1), hydrazine sulfate, hydrazine sulfate (1:1) monosodium salt, hydrazine sulfate (2:1), hydrazine tartrate, segidrin

Canonical SMILES

NN.O

The exact mass of the compound Hydrazine hydrate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrazines - Supplementary Records. It belongs to the ontological category of hydrate in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Corrosives, Flammable - 2nd degree, Reactive - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Hydrazine hydrate (CAS 10217-52-4) is a highly reactive, bifunctional liquid reducing agent and nucleophile widely utilized in chemical synthesis, materials science, and energy storage. Commercially supplied as an aqueous solution (typically 64% by weight hydrazine, corresponding to 100% hydrazine hydrate), it offers a potent combination of strong reducing power and clean reactivity, decomposing entirely into nitrogen gas and water[1]. For procurement and process chemistry, its primary value proposition lies in delivering the uncompromised reactivity of the hydrazine moiety while bypassing the extreme volatility of anhydrous forms and the solid-waste generation associated with hydrazine salts [2].

Substituting hydrazine hydrate with generic alternatives often introduces severe process or safety bottlenecks. Anhydrous hydrazine, while chemically identical in its active moiety, possesses a dangerously low flash point and a high vapor pressure that necessitate extreme, cost-prohibitive explosion-proof infrastructure[1]. Conversely, substituting with solid hydrazine salts (such as hydrazine sulfate) introduces acidic conditions and requires the stoichiometric addition of strong bases to liberate the active hydrazine, generating bulk salt waste that complicates downstream purification [2]. Furthermore, replacing it with alternative reducing agents like sodium borohydride for metal reduction often leaves residual boron or sodium impurities, compromising the performance of electronic or catalytic nanomaterials [3].

Thermal Stability and Handling Safety vs. Anhydrous Hydrazine

Anhydrous hydrazine presents severe flammability and detonation risks, featuring a closed-cup flash point of 38 °C and a broad flammability range (4.7–100% vapor) that can sustain combustion without oxygen. In contrast, hydrazine hydrate (64 wt% hydrazine) acts as a thermal moderator, elevating the open-cup flash point to 73 °C and significantly reducing vapor pressure [1]. This aqueous moderation prevents the spontaneous formation of highly explosive vapor-air mixtures at standard ambient temperatures.

Evidence DimensionFlash point and flammability mitigation
Target Compound DataHydrazine hydrate (Flash point 73 °C)
Comparator Or BaselineAnhydrous hydrazine (Flash point 38 °C, 100% upper flammability limit)
Quantified Difference+35 °C increase in flash point, moving the chemical out of the extreme ambient-flammability hazard class.
ConditionsAtmospheric pressure, standard storage and handling temperatures.

Allows industrial buyers to procure a potent hydrazine source without investing in the extreme explosion-proof handling infrastructure required for the anhydrous form.

Zero-Residue Metal Nanoparticle Reduction vs. Sodium Borohydride

In the synthesis of high-purity metallic nanoparticles (e.g., Cu, Ag, Fe), sodium borohydride (NaBH4) is a common reductant but frequently incorporates boron and sodium impurities into the final lattice, requiring extensive post-synthesis washing. Hydrazine hydrate, however, acts as a traceless reducing agent; its oxidation yields only nitrogen gas and water (N2 + H2O)[1]. This clean decomposition pathway ensures that the resulting colloidal metals or metal oxides maintain strict elemental purity without the need for complex surfactant-mediated purification steps.

Evidence DimensionByproduct generation and final product purity
Target Compound DataHydrazine hydrate (Yields only volatile N2 and H2O byproducts)
Comparator Or BaselineSodium borohydride (Leaves residual boron and sodium salts)
Quantified Difference100% elimination of solid elemental impurities (B, Na) from the reduction process.
ConditionsAqueous chemical reduction of metal salts at room to moderate temperatures.

Essential for procuring a reducing agent for electronic-grade nanomaterials or catalysts where trace elemental doping would ruin material performance.

Process Efficiency in Base-Catalyzed Syntheses vs. Hydrazine Sulfate

When utilizing hydrazine sulfate for heterocycle synthesis or Wolff-Kishner reductions, the acidic nature of the solid salt requires the addition of stoichiometric amounts of alkali metal hydroxides (e.g., NaOH or KOH) to liberate the free hydrazine, which subsequently generates large volumes of sulfate salt waste[1]. Hydrazine hydrate is an intrinsically basic liquid that reacts directly with carbonyls and electrophiles without the need for external base liberation, thereby completely bypassing the formation of inorganic salt byproducts and streamlining reactor throughput.

Evidence DimensionReagent efficiency and salt waste generation
Target Compound DataHydrazine hydrate (Directly reactive, 0 equivalents of external base required, zero salt waste)
Comparator Or BaselineHydrazine sulfate (Requires ≥1 equivalent of strong base, generates stoichiometric sulfate waste)
Quantified DifferenceElimination of base-liberation steps and 100% reduction in inorganic salt byproduct generation.
ConditionsIndustrial scale-up of hydrazone formation or ketone reduction.

Drastically reduces downstream purification costs and reactor volume requirements by eliminating bulk salt waste.

Gravimetric Hydrogen Storage Capacity vs. Formic Acid

As a liquid-phase chemical hydrogen storage material, hydrazine hydrate offers exceptional energy density. It possesses a theoretical gravimetric hydrogen capacity of 8.0 wt%, which is nearly double that of alternative liquid carriers like formic acid (4.4 wt%) [1]. Furthermore, upon catalytic decomposition (e.g., using Ni-W or Ir-based catalysts), hydrazine hydrate selectively releases H2 and N2 without generating carbon monoxide (CO), which is a common catalyst poison associated with formic acid reforming.

Evidence DimensionGravimetric hydrogen capacity (wt%)
Target Compound DataHydrazine hydrate (8.0 wt% H2 capacity)
Comparator Or BaselineFormic acid (4.4 wt% H2 capacity)
Quantified Difference~81% higher gravimetric hydrogen capacity with zero CO generation.
ConditionsCatalytic dehydrogenation for liquid chemical hydrogen storage systems.

Makes hydrazine hydrate a superior, high-density procurement choice for advanced fuel cell and portable hydrogen generation technologies.

High-Purity Metal and Semiconductor Nanoparticle Synthesis

Directly downstream of its zero-residue reduction profile (yielding only N2 and H2O), hydrazine hydrate is the preferred reducing agent for manufacturing electronic-grade copper, silver, and iron nanoparticles. It avoids the boron contamination inherent to sodium borohydride, ensuring optimal conductivity and catalytic activity in the final nanomaterials [1].

Industrial-Scale Wolff-Kishner Reductions and Heterocycle Manufacturing

Because it is a liquid that requires no external base for activation, hydrazine hydrate is ideal for large-scale pharmaceutical and agrochemical syntheses (e.g., pyrazoles, triazoles). It prevents the massive inorganic salt waste accumulation that occurs when using hydrazine sulfate, simplifying continuous flow and batch reactor downstream processing [2].

High-Density Chemical Hydrogen Storage Systems

Leveraging its 8.0 wt% gravimetric hydrogen capacity, hydrazine hydrate is utilized in advanced liquid-phase hydrogen storage and direct hydrazine fuel cells (DHFCs). It provides a carbon-free, high-energy-density alternative to formic acid, eliminating the risk of CO-induced catalyst poisoning during hydrogen evolution [3].

High-Pressure Boiler Water Deoxygenation

In industrial power plants, hydrazine hydrate is injected into boiler water as an oxygen scavenger. Its traceless decomposition (forming N2 and H2O) ensures that, unlike solid sulfite-based scavengers, it does not increase the total dissolved solids (TDS) in the water, thereby preventing scale buildup and corrosion in high-pressure systems[4].

Physical Description

A colorless fuming liquid with a faint ammonia-like odor; Corresponds to a 64% aqueous solution of hydrazine in water; [CAMEO]

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

50.048012819 g/mol

Monoisotopic Mass

50.048012819 g/mol

Heavy Atom Count

3

UNII

KYD297831P

Related CAS

7803-57-8
302-01-2 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 9 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 9 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 8 of 9 companies with hazard statement code(s):;
H226 (50%): Flammable liquid and vapor [Warning Flammable liquids];
H300 (50%): Fatal if swallowed [Danger Acute toxicity, oral];
H301+H311+H331 (12.5%): Toxic if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H301 (37.5%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (87.5%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (87.5%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (87.5%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H330 (50%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H331 (37.5%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H350 (100%): May cause cancer [Danger Carcinogenicity];
H400 (87.5%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (87.5%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Antineoplastic Agents

Pictograms

Health Hazard Environmental Hazard Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

10217-52-4
7803-57-8

Wikipedia

Hydrazine hydrate

Use Classification

Hazard Classes and Categories -> Corrosives, Flammable - 2nd degree, Reactive - 2nd degree

Dates

Last modified: 08-15-2023

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